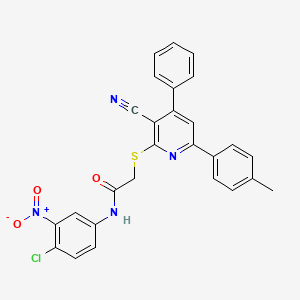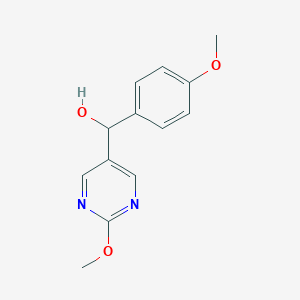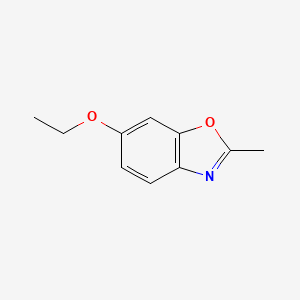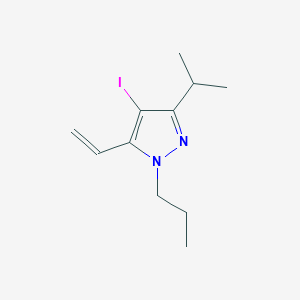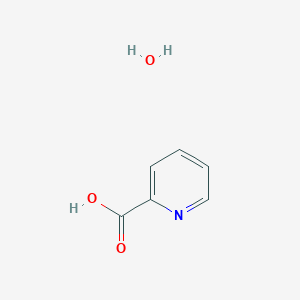![molecular formula C7H8BrClN2 B11774849 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1956319-27-9](/img/structure/B11774849.png)
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride typically involves the bromination of 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually performed at room temperature to avoid over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, N-oxides, and reduced dihydropyridine compounds.
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1H-pyrrolo[2,3-c]pyridine
- 4-Chloro-1H-pyrrolo[3,2-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrrole and pyridine rings. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
1956319-27-9 |
|---|---|
Molecular Formula |
C7H8BrClN2 |
Molecular Weight |
235.51 g/mol |
IUPAC Name |
4-bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2.ClH/c8-7-5-1-3-9-6(5)2-4-10-7;/h2,4,9H,1,3H2;1H |
InChI Key |
UPKHOYVDLRBLNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NC=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)
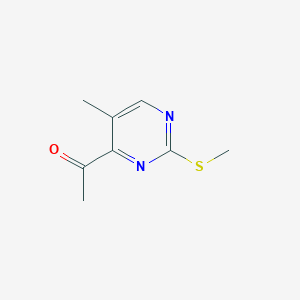
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

![5-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B11774811.png)
